molecular formula C15H13NO3 B14701146 (E)-3-Methoxy-4'-nitrostilbene CAS No. 14064-58-5

(E)-3-Methoxy-4'-nitrostilbene

Cat. No.: B14701146
CAS No.: 14064-58-5
M. Wt: 255.27 g/mol
InChI Key: ZKWGCQHPGYOCSV-AATRIKPKSA-N
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Description

(E)-3-Methoxy-4’-nitrostilbene is an organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure, and this particular compound features a methoxy group at the 3-position and a nitro group at the 4’-position. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Methoxy-4’-nitrostilbene typically involves a Wittig reaction. This reaction is a common method for forming carbon-carbon double bonds. The process begins with the preparation of a phosphonium ylide from triphenylphosphine and an appropriate alkyl halide. This ylide then reacts with an aldehyde or ketone to form the desired stilbene compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of (E)-3-Methoxy-4’-nitrostilbene may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Methoxy-4’-nitrostilbene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(E)-3-Methoxy-4’-nitrostilbene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-3-Methoxy-4’-nitrostilbene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-Methoxy-4’-aminostilbene: Similar structure but with an amino group instead of a nitro group.

    (E)-3-Methoxy-4’-chlorostilbene: Similar structure but with a chlorine atom instead of a nitro group.

    (E)-3-Methoxy-4’-hydroxystilbene: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

(E)-3-Methoxy-4’-nitrostilbene is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and steric properties. These functional groups influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

14064-58-5

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

1-methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene

InChI

InChI=1S/C15H13NO3/c1-19-15-4-2-3-13(11-15)6-5-12-7-9-14(10-8-12)16(17)18/h2-11H,1H3/b6-5+

InChI Key

ZKWGCQHPGYOCSV-AATRIKPKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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